N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a phenyl group at the 2-position and a methyl group at the 4-position. The carboxamide side chain is linked to a [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl group, which introduces conformational flexibility and modulates electronic properties.
Properties
Molecular Formula |
C24H26N2O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H26N2O3S/c1-17-21(30-23(26-17)18-6-4-3-5-7-18)22(27)25-16-24(12-14-29-15-13-24)19-8-10-20(28-2)11-9-19/h3-11H,12-16H2,1-2H3,(H,25,27) |
InChI Key |
CUTNOPUDGBVOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.
Synthesis of the Thiazole Ring: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Carboxamide Derivatives with Varying Aromatic Substituents
- Compound A : 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ()
- Key Differences :
- Replaces the phenyl group at the thiazole 2-position with a 3-pyridinyl group, introducing an additional hydrogen bond acceptor.
- The trifluoromethylphenyl group on the amide side chain enhances lipophilicity (logP increased by ~1.5 compared to the target compound) and metabolic stability.
- Biological Implications :
The pyridinyl group may improve target binding affinity in kinase inhibition assays, while the trifluoromethyl group reduces oxidative metabolism .
- Compound B: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib analog, ) Key Differences:
- Incorporates a piperazinyl-pyrimidinyl substituent instead of the tetrahydro-2H-pyran-4-yl group.
- The chloro-methylphenyl group on the amide enhances steric bulk.
- Biological Implications :
- Demonstrated potent pan-Src kinase inhibition (IC50 = 0.5 nM) due to the pyrimidine-piperazine moiety’s ability to occupy ATP-binding pockets .
Tetrahydro-2H-Pyran Derivatives with Modified Side Chains
- Compound C: N-(4-Cyano-tetrahydro-2H-pyran-4-yl)-1-(2-bromophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide () Key Differences:
- Replaces the thiazole core with a pyrazole ring.
- A cyano group on the tetrahydro-2H-pyran ring increases polarity (clogP reduced by 0.8 compared to the target compound). Physicochemical Data:
Compound D : N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamide derivatives ()
- Key Differences :
- Substitutes the thiazole-carboxamide with a succinamide group.
- Synthetic Utility :
- Demonstrated versatility in forming disubstituted amides, highlighting the reactivity of the tetrahydro-2H-pyran-4-ylmethyl amine intermediate .
Structural-Activity Relationship (SAR) Analysis
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
